Antho-riamide I

Description

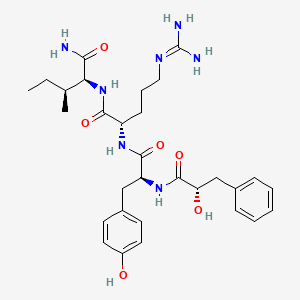

Structure

2D Structure

Properties

CAS No. |

139026-54-3 |

|---|---|

Molecular Formula |

C30H43N7O6 |

Molecular Weight |

597.7 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C30H43N7O6/c1-3-18(2)25(26(31)40)37-27(41)22(10-7-15-34-30(32)33)35-28(42)23(16-20-11-13-21(38)14-12-20)36-29(43)24(39)17-19-8-5-4-6-9-19/h4-6,8-9,11-14,18,22-25,38-39H,3,7,10,15-17H2,1-2H3,(H2,31,40)(H,35,42)(H,36,43)(H,37,41)(H4,32,33,34)/t18-,22-,23-,24-,25-/m0/s1 |

InChI Key |

UBOLUOWRWFHBRN-WCJQXVFBSA-N |

SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)O |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YRI |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antho-RIamide I L-3-phenyllactyl-Tyr-Arg-Ile-NH2 L-3-phenyllactyl-tyrosyl-arginyl-isoleucinamide |

Origin of Product |

United States |

Biosynthesis and Genetic Underpinnings of Antho Riamide I

Identification and Characterization of Preprohormones

The journey of Antho-riamide I begins with a larger precursor protein, or preprohormone, encoded by a specific gene within the sea anemone's genome. Identifying and characterizing this preprohormone is the first step in understanding the biosynthesis of the mature neuropeptide.

Genomic and Transcriptomic Approaches for Preprohormone Gene Annotation

Modern high-throughput sequencing technologies, such as transcriptome analysis, have become instrumental in identifying neuropeptide precursor genes in a wide array of organisms, including sea anemones. frontiersin.orgnih.gov By sequencing the messenger RNA (mRNA) from relevant tissues, researchers can identify transcripts that code for proteins with the characteristic features of neuropeptide preprohormones.

A comparative genomics study of neuropeptide genes in several hexacorals, including Anthopleura elegantissima, has been pivotal in identifying the preprohormone for this compound. nih.gov These studies typically involve searching transcriptome or genome databases for sequences that encode known neuropeptide motifs or share homology with previously identified precursor proteins. nih.govresearchgate.net The analysis of the A. elegantissima transcriptome has revealed a preprohormone that contains a single copy of the immature this compound sequence. nih.gov This finding is significant as many other neuropeptide precursors in sea anemones are known to contain multiple copies of the same or related peptides. nih.gov

In Silico Prediction of Signal Sequences and Immature Peptide Sequences

Once a candidate preprohormone gene is identified, computational tools, often referred to as in silico analysis, are employed to predict its structure and the sequence of the immature peptide. nih.govnih.govresearchgate.netmdpi.com These tools can identify key features of the preprohormone, such as the N-terminal signal peptide, which directs the protein to the secretory pathway. The presence of a signal peptide is a strong indicator that the protein is destined for secretion, a characteristic of neuropeptides. nih.gov

For the this compound preprohormone, in silico analysis has revealed that the immature neuropeptide sequence, Phenylalanyl-Tyrosyl-Arginyl-Isoleucine (Phe-Tyr-Arg-Ile), is located directly following the signal sequence. nih.gov This positioning is crucial for the subsequent post-translational modifications that lead to the mature this compound. The table below summarizes the predicted components of the this compound preprohormone.

| Preprohormone Component | Predicted Sequence/Feature | Function |

| Signal Peptide | N-terminal sequence | Directs the preprohormone to the secretory pathway |

| Immature Peptide | Phe-Tyr-Arg-Ile-Gly | The direct precursor to the mature neuropeptide |

| Cleavage Sites | Flanking the immature peptide | Sites for enzymatic processing |

| Amidation Signal | C-terminal Glycine (B1666218) (Gly) | Signal for C-terminal amidation |

Molecular Cloning and Expression Studies of this compound Precursors

While genomic and transcriptomic data provide a blueprint, molecular cloning and expression studies offer definitive proof of a preprohormone's identity and function. This process involves isolating the specific gene or cDNA (complementary DNA) sequence of the preprohormone and expressing it in a controlled system, such as bacteria or cultured cells, to confirm that it produces the predicted peptide. nih.gov

Although a complete, cloned preprohormone for Antho-RFamide, another neuropeptide from A. elegantissima, has been extensively studied and shown to contain multiple peptide copies, the specific molecular cloning of the this compound precursor has been informed by comparative genomic approaches. nih.govnih.gov The identification of the preprohormone containing a single copy of the immature this compound sequence in the A. elegantissima transcriptome provides a strong foundation for targeted cloning and expression experiments to further characterize its processing. nih.gov

Post-Translational Processing Mechanisms

Following translation from mRNA, the this compound preprohormone undergoes a series of enzymatic modifications, known as post-translational processing, to yield the final, biologically active neuropeptide. These modifications are critical for the structure and function of this compound.

Enzymatic Pathways for L-3-phenyllactyl Group Formation

One of the most distinctive features of this compound is its N-terminal L-3-phenyllactyl group. oup.com This unusual modification is believed to protect the neuropeptide from degradation by aminopeptidases, thereby prolonging its activity. It is proposed that this L-3-phenyllactyl group is derived from the N-terminal phenylalanine residue of the immature peptide. nih.gov

The biosynthetic pathway for this modification likely involves a two-step enzymatic process analogous to pathways found in bacteria for the production of phenyllactic acid. frontiersin.orgnih.gov The proposed pathway is as follows:

Transamination: The N-terminal phenylalanine residue is first converted to phenylpyruvic acid. This reaction is catalyzed by an aminotransferase. frontiersin.org

Reduction: The resulting phenylpyruvic acid is then reduced to L-3-phenyllactic acid by a dehydrogenase. frontiersin.orgnih.gov

This L-3-phenyllactic acid is then attached to the N-terminus of the Tyr-Arg-Ile peptide. While the specific enzymes responsible for this process in A. elegantissima have not yet been definitively identified, the presence of genes encoding for aminotransferases and dehydrogenases in the sea anemone genome supports this proposed pathway.

Amidation Enzyme Systems and Their Substrates

The C-terminus of this compound is amidated, a common post-translational modification in neuropeptides that also contributes to their stability and biological activity. This amidation is signaled by a C-terminal glycine residue in the immature peptide sequence (Phe-Tyr-Arg-Ile-Gly).

The amidation process is catalyzed by a bifunctional enzyme called peptidylglycine alpha-amidating monooxygenase (PAM) . The PAM enzyme complex carries out a two-step reaction:

Hydroxylation: The first enzymatic activity, peptidylglycine alpha-hydroxylating monooxygenase (PHM), hydroxylates the alpha-carbon of the C-terminal glycine.

Lyase Activity: The second enzyme, peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL), then cleaves the N-C bond, releasing the amidated peptide and glyoxylate.

The substrate for this amidation system is the glycine-extended precursor of this compound. The presence and conservation of PAM enzymes in cnidarians suggest a similar mechanism is at play in the biosynthesis of this compound. nih.gov

Role of Proteolytic Cleavage in Mature Peptide Generation

The generation of the mature neuropeptide this compound from its larger precursor protein is a multi-step process involving precise proteolytic cleavage events. The precursor protein for the closely related and well-studied Antho-RFamide (

A key feature of this process is the action of specific endoproteases that recognize and cleave at particular amino acid residues, liberating the individual peptide sequences. In the case of the Antho-RFamide precursor, two distinct types of cleavage sites are utilized. nih.govnih.gov At the C-terminal side of each neuropeptide copy, there is a single basic amino acid residue, typically Arginine (Arg). nih.govnih.gov Cleavage at single or paired basic residues is a common and well-established mechanism in the post-translational processing of neuropeptide precursors. nih.gov

However, a more unusual and noteworthy aspect of Antho-RFamide biosynthesis is the nature of the N-terminal cleavage. Instead of the typical basic residues, the cleavage sites at the N-terminus of the neuropeptide sequences are marked by the presence of one or more acidic residues, such as Aspartic acid (Asp) or Glutamic acid (Glu). nih.govnih.gov This indicates the involvement of a novel type of processing enzyme that specifically recognizes and hydrolyzes the peptide bond on the C-terminal side of these acidic residues. nih.govnih.gov The existence of such an enzyme suggests a specialized biosynthetic machinery in these organisms. nih.gov The processing of a single precursor molecule can, therefore, yield a large number of mature neuropeptides, making it a very efficient system. nih.govnih.gov

The precursor protein cloned from Anthopleura elegantissima is a 435 amino acid long protein that contains 13 copies of the immature Antho-RFamide sequence (Gln-Gly-Arg-Phe-Gly) and nine other related neuropeptide sequences. A second, closely related precursor from the same organism is 429 amino acids long and carries 14 copies of immature Antho-RFamide and eight other related peptides. nih.gov Similarly, the precursor from Renilla köllikeri contains an impressive 36 copies of the immature Antho-RFamide sequence. nih.gov This high number of tandemly arranged neuropeptide units within a single precursor highlights the efficiency of this biosynthetic pathway.

Comparative Genomics and Evolutionary Analysis of this compound Gene Families

The study of neuropeptide gene families in sea anemones and the broader phylum Cnidaria provides insights into the evolutionary history and diversification of these important signaling molecules. While specific comparative genomic studies on the this compound gene family are not extensively detailed, the analysis of related neuropeptide and toxin gene families in sea anemones offers a valuable framework for understanding their evolution.

Genomic analyses of sea anemones, such as Nematostella vectensis, have revealed that genes encoding neuropeptides and toxins are often organized into families. oup.com The evolution of these gene families can be shaped by various processes, including gene duplication, diversification, and concerted evolution. oup.comproquest.com Concerted evolution, a process where members of a gene family evolve in a coordinated manner, has been observed in the neurotoxin gene families of some sea anemone species. oup.comhuji.ac.il This can lead to high sequence similarity among gene copies within a species, while showing greater divergence between species. oup.com

The diversification of neuropeptide gene families is a key driver of functional innovation. In sea anemones, there is evidence of neuropeptide genes being "recruited" for other functions, such as toxins in venom. nih.gov This process often involves gene duplication, followed by the functional divergence of the duplicated copies. nih.gov One copy may retain the original neuropeptide function, while the other evolves a new role. This suggests a dynamic evolutionary history where the nervous system can serve as a source for the evolution of novel venom components. nih.gov

Total Chemical Synthesis Methodologies

The intricate structure of this compound, a cyclic heptapeptide, has presented a significant challenge and an attractive target for total synthesis by chemists. The successful synthesis of this marine natural product has been a key achievement, enabling further investigation into its biological properties.

The core of the synthetic challenge lies in the construction of the macrocyclic peptide ring, which is composed of several non-standard amino acids. The general approach to the total synthesis of this compound involves a multi-step process that begins with the assembly of a linear peptide chain. This is typically accomplished using solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Furthermore, the synthesis of this compound necessitates the preparation of its unusual amino acid components. These non-proteinogenic amino acids are not commercially available and must be synthesized through separate, often complex, multi-step procedures before they can be incorporated into the peptide chain.

Design and Synthesis of Structurally Modified this compound Analogs

With a viable total synthesis route established, researchers have been able to create a variety of structurally modified analogs of this compound. nih.govrsc.orgnih.govnih.gov This allows for the systematic exploration of the structure-activity relationship (SAR) of the molecule, providing valuable insights into which parts of the structure are essential for its biological effects.

One common strategy in analog design is the substitution of one or more of the amino acid residues in the peptide ring. By replacing a specific amino acid with a different natural or unnatural amino acid, scientists can probe the importance of the side chain's size, shape, and chemical properties. For example, computational studies can be used to predict which substitutions are most likely to retain or improve the desired biological activity, guiding the synthetic efforts. nih.gov

Another approach to analog design involves modifying the backbone of the peptide itself. This can include altering the size of the macrocycle or changing the stereochemistry of the chiral centers within the amino acid residues. These modifications can have a profound impact on the three-dimensional conformation of the molecule, which in turn can affect its interaction with biological targets. The synthesis of these analogs generally follows the same convergent route as the parent natural product, allowing for the efficient production of a range of related compounds for biological evaluation. nih.govnih.gov

Exploration of Diversity-Oriented Synthetic Approaches for Peptidic Scaffolds

The quest for novel bioactive compounds has spurred the development of diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse small molecules. pnas.orgnih.gov This approach is particularly valuable in the field of peptide research, as it allows for the exploration of vast areas of chemical space that are not accessible through traditional synthetic methods. pnas.org

For cyclic peptides like this compound, DOS strategies can be employed to generate libraries of related compounds with variations in ring size, amino acid sequence, and stereochemistry. pnas.orgcam.ac.uk These libraries can then be screened for a wide range of biological activities, increasing the chances of discovering new lead compounds for drug development. acs.org

A key aspect of DOS is the use of efficient and flexible synthetic routes that allow for the introduction of diversity at multiple points in the synthesis. nih.gov This can involve the use of split-and-pool techniques, where a solid support is divided into multiple portions, each of which is subjected to a different reaction, and then recombined. This process can be repeated multiple times to generate a vast number of unique compounds.

Furthermore, the development of novel cyclization techniques and the use of chemoenzymatic methods are expanding the toolkit for creating diverse cyclic peptide libraries. nih.govcam.ac.uk By combining the power of chemical synthesis with the selectivity of enzymatic reactions, researchers can access complex molecular architectures that would be difficult to create using purely chemical methods. cam.ac.uk The application of these advanced synthetic strategies to peptidic scaffolds holds great promise for the discovery of new therapeutic agents.

Future Research Directions and Translational Perspectives

Integration of Advanced Omics Technologies (Proteomics, Metabolomics)

To elucidate the molecular mechanisms of Antho-riamide I, a comprehensive understanding of its impact on cellular processes is paramount. The integration of advanced "omics" technologies, such as proteomics and metabolomics, will be instrumental in achieving this. Proteomics can reveal changes in protein expression and post-translational modifications within cells or tissues upon exposure to this compound, offering insights into the signaling pathways it modulates. nih.govresearchgate.netmdpi.com

Metabolomics, the large-scale study of small molecules or metabolites, can provide a real-time snapshot of the physiological state of a biological system. nih.govresearchgate.net By analyzing the metabolic fingerprints of systems treated with this compound, researchers can identify alterations in metabolic pathways, further clarifying its mechanism of action. nih.govresearchgate.net This dual-pronged approach will be crucial in identifying potential biomarkers for the compound's activity and in understanding its broader physiological effects.

Table 1: Potential Omics-Based Research Strategies for this compound

| Omics Technology | Research Goal | Potential Outcomes |

| Proteomics | Identify protein targets and affected pathways. | Elucidation of mechanism of action, identification of biomarkers. |

| Metabolomics | Characterize changes in metabolic profiles. | Understanding of physiological effects, discovery of metabolic biomarkers. |

| Transcriptomics | Analyze changes in gene expression. | Identification of genetic regulation in response to the compound. |

Development of Fluorescent Probes and Chemical Tools for Receptor Mapping

A critical step in understanding the biological activity of this compound is the identification of its specific cellular receptors. The development of fluorescent probes and other chemical tools will be essential for this purpose. nih.govresearchgate.netnih.gov By chemically modifying this compound with a fluorescent tag, researchers can visualize its localization within cells and tissues, providing direct evidence of its binding sites.

These probes will enable a range of powerful imaging techniques, from fluorescence microscopy to in vivo imaging, allowing for the real-time tracking of the compound and its interaction with its biological targets. This information is invaluable for understanding its pharmacodynamics and for the rational design of more potent and selective derivatives.

Exploration of Unconventional Biosynthetic Pathways

The natural origin of this compound, if applicable, opens up exciting avenues for biosynthetic research. Investigating its production in its native organism could reveal novel enzymatic reactions and biosynthetic pathways. This exploration might uncover new biocatalysts with potential applications in biotechnology and synthetic chemistry. Understanding the biosynthesis of this compound could also pave the way for its sustainable production through metabolic engineering and fermentation-based approaches, providing a scalable and environmentally friendly alternative to complex chemical synthesis.

Potential for Biomimetic Applications and Neuromodulatory Research

The unique (hypothetical) structure of this compound may inspire the development of novel biomimetic materials and systems. nih.govresearchgate.net By mimicking the structural and functional properties of the compound, scientists could create new materials with tailored biological activities. In the realm of neuromodulatory research, if this compound exhibits activity on the nervous system, it could serve as a lead compound for the development of new therapeutics for neurological disorders. Its mechanism of action could provide new insights into the complex processes of neurotransmission and synaptic plasticity.

Cross-Species Comparative Studies of this compound Homologs

The discovery of this compound prompts the search for structurally related compounds, or homologs, in other species. Cross-species comparative studies could provide valuable information about the evolution of this class of molecules and their ecological roles. Identifying and characterizing homologs from diverse organisms can also expand the chemical space for drug discovery, potentially yielding compounds with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Q. Example Workflow :

- Hypothesis : this compound inhibits DNA gyrase.

- Validation :

What criteria define a robust research question for studying this compound’s biosynthetic pathway?

Advanced

Apply the FINER framework :

- Feasible : Access to genomic data (e.g., marine metagenomes) and heterologous expression systems (e.g., E. coli BL21).

- Novel : Focus on uncharacterized gene clusters (e.g., NRPS/PKS hybrids).

- Ethical : Compliance with Nagoya Protocol for marine genetic resources.

- Relevant : Link to antibiotic discovery pipelines or ecological role in symbiosis.

Q. Methodological Pitfalls :

- Avoid overly broad questions (e.g., “How is this compound made?”). Reframe to: “Which regulatory elements control the expression of the ant gene cluster in Streptomyces sp.?” .

How can researchers ensure reproducibility in quantifying this compound’s environmental stability?

Advanced

Design stress-testing experiments:

- Temperature/pH stability : Incubate in buffers (pH 4–9) at 25–40°C; monitor degradation via UPLC-MS every 24h .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

- Data reporting : Use ARRIVE guidelines for experimental details (e.g., exact solvent ratios, equipment models) .

Q. Statistical Analysis :

- Fit degradation data to first-order kinetics: ln(C/C₀) = -kt; report R² and confidence intervals .

What strategies validate the ecological role of this compound in its native habitat?

Q. Advanced

- Metabolomic correlation : LC-MS/MS spatial profiling of host organism (e.g., sponge) and surrounding microbiome .

- Knockout studies : Use CRISPR-Cas9 to disrupt this compound biosynthesis and observe ecological impact (e.g., predator resistance) .

- Isotope tracing : 15N-labeled precursors to track incorporation into symbiotic partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.